molecular formula C7H9N3O B2859708 Schembl21678222 CAS No. 1257403-86-3

Schembl21678222

Cat. No. B2859708
CAS RN: 1257403-86-3
M. Wt: 151.169
InChI Key: OVCOCHYEGUQEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schembl21678222 is a chemical compound that has gained attention in the scientific community due to its potential application in research. This compound has been synthesized using a specific method and has shown promising results in various scientific studies. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The core structure of SCHEMBL21678222 is a versatile scaffold in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The synthetic methods for such compounds are diverse, allowing for the introduction of various substituents which can modulate the biological activity .

Biomedical Applications

SCHEMBL21678222 derivatives have been explored for their potential biomedical applications. This includes the development of new therapeutic agents, where modifications to the core structure have led to compounds with promising activity profiles against various biological targets .

Development of Pharmacological Agents

The compound’s framework is structurally similar to purine bases, which are fundamental components of DNA and RNA. This similarity has been exploited in drug design, leading to the development of analogs that can interact with enzymes and receptors involved in cellular signaling and metabolism .

Molecular Docking Studies

SCHEMBL21678222 and its derivatives are used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This computational approach helps in understanding the molecule’s potential as a drug candidate by evaluating its binding affinity and specificity .

Inhibitory Activity Studies

Research has been conducted on derivatives of SCHEMBL21678222 to assess their inhibitory activity against various enzymes and receptors. These studies are crucial for identifying new lead compounds for further drug development .

Chemical Biology Research

The compound serves as a tool in chemical biology to study biological processes at the molecular level. Its derivatives can be used as probes to label, track, or perturb biological molecules, providing insights into their function and interaction networks .

Material Science

While not directly related to SCHEMBL21678222, heterocyclic compounds similar to it are used in material science. They contribute to the development of organic semiconductors, dyes, and pigments, which are integral to various technological applications .

Agricultural Chemistry

Again, while not specific to SCHEMBL21678222, its structural analogs are investigated for use in agricultural chemistry. They are potential candidates for the development of new pesticides and herbicides, contributing to the protection of crops and yield optimization .

properties

IUPAC Name

1-methyl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10-6-2-3-8-7(11)5(6)4-9-10/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCOCHYEGUQEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one

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